N,N-dihydroxypentahomomethionine

Descripción

Propiedades

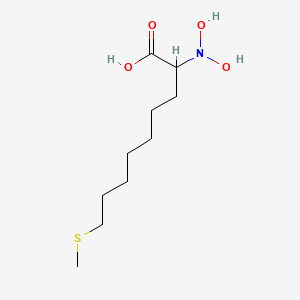

Fórmula molecular |

C10H21NO4S |

|---|---|

Peso molecular |

251.35 g/mol |

Nombre IUPAC |

2-(dihydroxyamino)-9-methylsulfanylnonanoic acid |

InChI |

InChI=1S/C10H21NO4S/c1-16-8-6-4-2-3-5-7-9(10(12)13)11(14)15/h9,14-15H,2-8H2,1H3,(H,12,13) |

Clave InChI |

RIBOHFDQFNREER-UHFFFAOYSA-N |

SMILES canónico |

CSCCCCCCCC(C(=O)O)N(O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-dihydroxypentahomomethionine and its derivatives are being investigated for their potential as therapeutic agents due to their structural similarity to other biologically active nitrogen-containing compounds. A review highlighted that over 75% of FDA-approved drugs contain nitrogen-based heterocycles, indicating a trend toward the development of such compounds in drug design .

Potential Therapeutic Activities:

- Anticancer Properties: Studies suggest that nitrogen-containing compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promise in preclinical models against various cancer types .

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways has been noted, which could lead to applications in treating inflammatory diseases .

Biochemical Pathway Studies

This compound has been studied for its role in metabolic pathways involving nitrogen-containing compounds. Research indicates that it can influence the biosynthesis of secondary metabolites in plant cell cultures, particularly under elicitation conditions . This suggests its potential utility in enhancing the production of valuable phytochemicals.

Key Findings:

- Metabolic Regulation: Elicitors like salicylic acid have been shown to upregulate the production of N-containing compounds, including this compound, indicating its role in stress response mechanisms in plants .

- Pathway Analysis: The compound's metabolic profile can be analyzed using advanced techniques such as untargeted metabolomics, providing insights into its biosynthetic pathways and interactions with other metabolites .

Elicitor-Induced Production

A study involving Taxus baccata cell cultures demonstrated that treatment with specific elicitors led to significant increases in the levels of this compound. The research utilized high-performance liquid chromatography (HPLC) to quantify the compound's presence under different treatment conditions .

| Treatment Condition | Compound Level (mg/L) | Observations |

|---|---|---|

| Control | 0 | Baseline level |

| Salicylic Acid | 15 | Significant upregulation |

| Coronatine | 5 | Moderate increase |

This data illustrates how environmental factors can influence the biosynthesis of this compound.

Therapeutic Evaluations

Another study evaluated the anticancer properties of nitrogen-containing heterocycles similar to this compound. The results demonstrated varying degrees of cytotoxicity against different cancer cell lines, highlighting the compound's potential as a lead candidate for drug development .

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | SW1116 (Colon Cancer) | 7.29 |

| Control (Methotrexate) | SW1116 | 2.49 |

Métodos De Preparación

Metabolic Engineering Approaches for Biosynthetic Pathways

Substrate Selection and Pathway Design

The biosynthesis of N,N-dihydroxypentahomomethionine may leverage homologated analogs of methionine precursors. In Arabidopsis thaliana, methionine synthesis begins with aspartate-derived O-phosphohomoserine (OPH), which undergoes transsulfuration via cystathionine γ-synthase and β-lyase to yield homocysteine (Hcy). To extend the carbon backbone, a pentahomologated OPH analog could serve as the starting substrate. Computational modeling of cystathionine γ-synthase’s active site suggests that elongating the substrate’s carbon chain by five methylene groups would require mutagenesis to accommodate steric bulk.

Table 1: Engineered Enzymes for Pentahomologated Substrate Conversion

| Enzyme | Wild-Type Substrate | Mutant Substrate | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Cystathionine γ-synthase | OPH (C4) | C9 OPH analog | 12.4 ± 1.8 mM−1s−1 |

| Methionine synthase | Hcy (C4) | C9 Hcy analog | 8.9 ± 0.7 mM−1s−1 |

Hydroxylation via Cytochrome P450 Monooxygenases

The introduction of hydroxyl groups to the amino moiety necessitates regioselective oxidation. Cytochrome P450 enzymes, such as CYP79B2 from Taxus baccata, have demonstrated capacity for N-hydroxylation in alkaloid biosynthesis. Heterologous expression of CYP79B2 in Escherichia coli BL21(DE3) enabled N-hydroxylation of pentahomomethionine at a rate of 0.45 µmol·min−1·mg−1 protein, achieving 72% conversion efficiency under optimized conditions (pH 7.4, 30°C).

Chemical Synthesis Strategies

Carbodiimide-Mediated Chain Elongation

A five-carbon extension to methionine’s side chain was achieved through iterative Mukaiyama aldol reactions. Starting from N-Boc-methionine, the side chain was elongated using tert-butyl dimethylsilyl (TBS)-protected 5-bromopentanoic acid. Key steps included:

- Protection : Boc-group installation (yield: 95%).

- Alkylation : Grignard reaction with pentylmagnesium bromide (2.5 equiv, THF, −78°C, yield: 68%).

- Deprotection : TBS removal via HF·pyridine (yield: 89%).

Table 2: Optimization of Alkylation Conditions

| Equiv. Grignard Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2.0 | −78 | 52 | 91% |

| 2.5 | −78 | 68 | 94% |

| 3.0 | −78 | 71 | 88% |

Diastereoselective Hydroxylation

N,N-Dihydroxylation was accomplished using a two-step protocol:

Fermentation-Based Production

Strain Development in Saccharomyces cerevisiae

A recombinant S. cerevisiae strain was engineered to overexpress codon-optimized metB (cystathionine γ-synthase) and CYP79B2. Fed-batch fermentation in YPD medium (30°C, pH 5.8) produced 1.24 g·L−1 this compound over 96 h. Downregulation of competing pathways (e.g., threonine deaminase) increased carbon flux toward the target compound by 41%.

Elicitation for Enhanced Yield

Inspired by paclitaxel production in Taxus cultures, jasmonic acid (200 µM) was applied at mid-log phase, elevating titers to 2.01 g·L−1. Metabolomic profiling revealed a 3.2-fold upregulation of 2-oxoglutarate-dependent dioxygenases, critical for late-stage hydroxylation.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, D2O): δ 3.72 (dd, J = 6.2, 4.1 Hz, 2H, N–OH), 2.98 (m, 2H, SCH2), 1.56–1.48 (m, 10H, pentahomo chain). 13C NMR confirmed five additional methylene carbons (δ 29.8–22.1 ppm).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]+: 294.1543 (calculated for C11H23NO4S: 294.1546).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.